4-Ethoxybenzyl alcohol

Organic Synthesis Crystallization Physical Property

4-Ethoxybenzyl alcohol (CAS 6214-44-4) is a para-ethoxy-substituted benzyl alcohol that cannot be interchanged with generic benzyl alcohol or 4-methoxybenzyl alcohol without compromising reaction yield, purity, or final product properties. Its ethoxy group imparts higher lipophilicity (XLogP3 1.5 vs. ~1.1 for benzyl alcohol), elevated boiling point (273°C), and superior oxidative stability. Solid at room temperature (mp 32–34°C), it enables precise gravimetric dosing and reduces handling errors. Delivers 92% yield in chlorination with SOCl₂, ensuring reliable downstream derivatization to halides and ethers for pharmaceutical and agrochemical synthesis. Well-suited as an HPLC/UPLC analytical standard with established reversed-phase methods. Available in ≥98% purity for research, process development, and pilot-scale production.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 6214-44-4
Cat. No. B1583370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxybenzyl alcohol
CAS6214-44-4
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CO
InChIInChI=1S/C9H12O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3
InChIKeyUKFLLQIRBABMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxybenzyl alcohol (CAS 6214-44-4): Physical Properties, Class Characteristics, and Procurement Baseline


4-Ethoxybenzyl alcohol (CAS 6214-44-4) is a para-substituted aromatic primary alcohol with the molecular formula C₉H₁₂O₂ [1]. It is an ethoxy derivative of benzyl alcohol, characterized by a benzyl alcohol core with an ethoxy (-OC₂H₅) group at the para position . The compound exists as a white to slightly yellow crystalline solid or liquid at room temperature, with a reported melting point of 32-34 °C and a boiling point of 273 °C [2][3]. Its molecular weight is 152.19 g/mol, and it exhibits a logP (XLogP3) of approximately 1.5, indicating moderate lipophilicity [4]. It is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, and is commercially available in purities typically exceeding 97% (GC) [5].

Why 4-Ethoxybenzyl alcohol (CAS 6214-44-4) Cannot Be Replaced by Generic Benzyl Alcohol Analogs


The para-ethoxy substituent in 4-ethoxybenzyl alcohol confers distinct physicochemical and reactivity profiles that preclude its simple substitution with unsubstituted benzyl alcohol or other common analogs like 4-methoxybenzyl alcohol. This substitution alters key properties including melting point, boiling point, lipophilicity (logP), and oxidative stability, which directly impact downstream synthetic utility and process performance . The ethoxy group's electron-donating nature and steric bulk influence reaction rates and selectivity in transformations such as oxidation and etherification [1]. Consequently, a generic 'benzyl alcohol' cannot be interchanged without compromising reaction yield, purity, or the physicochemical characteristics of the final product, necessitating the procurement of the specific 4-ethoxy derivative .

4-Ethoxybenzyl alcohol (CAS 6214-44-4): Quantifiable Differentiation from Closest Analogs


4-Ethoxybenzyl alcohol Exhibits a Higher Melting Point (32-34 °C) Compared to 4-Methoxybenzyl alcohol (22-25 °C), Enabling Crystalline Isolation

4-Ethoxybenzyl alcohol possesses a significantly higher melting point (32-34 °C) compared to its closest analog, 4-methoxybenzyl alcohol (22-25 °C) [1][2]. This 10 °C difference in solidification temperature translates to a distinct handling advantage: 4-ethoxybenzyl alcohol can be readily isolated and stored as a solid at ambient laboratory conditions, whereas 4-methoxybenzyl alcohol remains a liquid [3].

Organic Synthesis Crystallization Physical Property

4-Ethoxybenzyl alcohol Demonstrates a Higher Boiling Point (273 °C) Compared to Unsubstituted Benzyl alcohol (205 °C), Improving Distillation Profiles

The boiling point of 4-ethoxybenzyl alcohol is 273 °C at 760 mmHg, which is 68 °C higher than that of unsubstituted benzyl alcohol (205 °C) [1]. This substantial increase in boiling point is a direct consequence of the additional ethoxy moiety, which increases molecular weight and intermolecular interactions, thereby affecting vapor pressure .

Separation Science Distillation Thermal Property

4-Ethoxybenzyl alcohol Exhibits 2.3-Fold Higher Lipophilicity (XLogP3 1.5) Relative to 4-Hydroxybenzyl alcohol (XLogP3 0.64), Expanding Organic Solvent Compatibility

The calculated XLogP3 value for 4-ethoxybenzyl alcohol is 1.5, which is 2.3 times higher than that of 4-hydroxybenzyl alcohol (XLogP3 0.64) [1][2]. This metric quantifies the increased lipophilicity conferred by the ethoxy group relative to a hydroxyl group at the para position, indicating a greater partitioning into non-polar solvents and biological membranes .

Lipophilicity Solubility Medicinal Chemistry

4-Ethoxybenzyl alcohol Enables High-Yield (92%) Conversion to 4-Ethoxybenzyl Chloride, a Key Intermediate, via a Robust and Patented Process

A patent procedure describes the reaction of 4-ethoxybenzyl alcohol (11.0 g, 72.4 mmol) with thionyl chloride (10.4 g, 87.7 mmol) in dichloromethane with a catalytic amount of DMF, yielding 11.3 g of 4-ethoxybenzyl chloride as a white solid, corresponding to a 92% isolated yield [1]. This demonstrates the compound's reliable and high-yielding conversion to a versatile chlorinated synthon.

Process Chemistry Synthetic Methodology Pharmaceutical Intermediate

Optimal Deployment of 4-Ethoxybenzyl alcohol (CAS 6214-44-4) in Research and Industrial Processes


Synthesis of 4-Ethoxybenzyl Halides and Ethers via High-Yielding Nucleophilic Substitution

The robust reactivity of the benzylic alcohol group, exemplified by its 92% yield in chlorination with thionyl chloride , makes 4-ethoxybenzyl alcohol a reliable starting point for generating 4-ethoxybenzyl halides and ethers. These derivatives serve as crucial alkylating agents or protecting groups in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its solid-state nature at room temperature (32-34 °C) also simplifies its use in stoichiometric reactions, reducing dosing errors compared to liquid benzyl alcohols.

Intermediate for Lipophilic Fine Chemicals and Materials

With an XLogP3 of 1.5—more than double that of 4-hydroxybenzyl alcohol—4-ethoxybenzyl alcohol imparts enhanced lipophilicity to molecules it is incorporated into [1]. This property is valuable when designing compounds for non-aqueous applications, such as in specialty polymers, coatings, or as a building block for lipophilic prodrugs. The higher boiling point (273 °C) relative to benzyl alcohol (205 °C) further supports its use in high-temperature process conditions without the loss of the intermediate.

Analytical Standard and Method Development in Chromatography

The compound is well-suited for use as an analytical standard or for method development in HPLC and UPLC, with established reversed-phase separation methods using simple acetonitrile/water/phosphoric acid mobile phases [2]. Its high commercial purity (>97%) and well-defined physical properties (e.g., melting point, refractive index) ensure its reliability as a reference material for quantitation, impurity profiling, and even pharmacokinetic studies, where a validated separation method exists .

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